molecular formula C16H26ClNO B1532930 2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride CAS No. 1185123-67-4

2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride

Cat. No.: B1532930
CAS No.: 1185123-67-4
M. Wt: 283.83 g/mol
InChI Key: BWURZGHXXLPUDL-UHFFFAOYSA-N
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Description

2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a non-imidazole alkylamine compound identified in scientific research as a ligand for the histamine H3 receptor . The histamine H3 receptor is a G-protein-coupled receptor that functions primarily as an autoreceptor and heteroreceptor in the central nervous system, playing a key role in the modulation of neurotransmitter release such as histamine, acetylcholine, dopamine, and norepinephrine . Research into H3 receptor ligands like this compound is central to exploring novel therapeutic pathways for a range of neurological conditions. This includes potential applications in cognitive disorders, sleep-wake cycle regulation, and attention-deficit hyperactivity disorder (ADHD) . By targeting the H3 receptor, this compound provides researchers with a critical tool for investigating receptor function and signal transduction mechanisms. It is intended for use in preclinical research, biochemical assay development, and pharmacological profiling to further the understanding of neuropharmacology and the development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[2-(3-phenylpropoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-2-7-15(8-3-1)9-6-13-18-14-11-16-10-4-5-12-17-16;/h1-3,7-8,16-17H,4-6,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWURZGHXXLPUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine Derivatives

Piperidine and its substituted derivatives such as 2-piperidineethanol are key intermediates. According to patent literature, 2-piperidineethanol compounds can be synthesized efficiently via catalytic hydrogenation of corresponding 2-pyridineethanol compounds using noble metal catalysts like ruthenium dioxide under controlled temperature and pressure conditions to minimize byproduct formation (e.g., N-methylated derivatives).

Parameter Typical Conditions Notes
Catalyst Ruthenium dioxide (RuO2) High catalyst loading (~0.15 g metal/mole substrate)
Temperature 90–120 °C Moderate temperature to reduce byproducts
Pressure ≥500 psig H2 High hydrogen pressure for effective hydrogenation
Solvent/Amine Piperidine or substituted piperidine Acts as co-solvent and suppresses side reactions
Reaction Time Variable, optimized for yield Catalyst conditioning ("pickling") improves activity

This process yields 2-piperidineethanol intermediates with high selectivity and yield, which are essential for further functionalization.

Introduction of the 3-Phenylpropoxyethyl Side Chain

The attachment of the 3-phenylpropoxyethyl group typically involves alkylation reactions where 2-(2-hydroxyethyl)piperidine or its derivatives react with 3-phenylpropyl halides or activated derivatives under basic conditions.

A related process for preparing pitolisant hydrochloride, a structurally similar piperidine derivative, involves reacting 3-(piperidin-1-yl)propan-1-ol with a suitable activated phenylpropyl intermediate in the presence of a base (excluding sodium hydride to avoid hazards) in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide. The reaction temperature ranges from 0 °C to reflux temperature depending on solvent choice.

Reaction Component Details
Nucleophile 3-(piperidin-1-yl)propan-1-ol
Electrophile 3-(4-chlorophenyl)propyl activated derivative (e.g., mesylate, tosylate)
Base Inorganic or organic bases (e.g., K2CO3, triethylamine)
Solvent DMF, DMSO, acetonitrile, THF, etc.
Temperature 0 °C to reflux (ambient or reduced pressure)
Reaction Time Several hours to optimize yield

This alkylation step forms the ether linkage between the piperidine ethyl chain and the 3-phenylpropyl moiety, yielding the free base of the target compound.

Conversion to Hydrochloride Salt

The free base is subsequently converted to its hydrochloride salt by treatment with pharmaceutically acceptable acids such as hydrochloric acid. This step improves compound stability, crystallinity, and solubility for pharmaceutical formulation.

The solid-state form of the hydrochloride salt can be isolated by:

  • Evaporation or distillation of solvents under ambient or reduced pressure.
  • Spray drying to obtain solid dispersions.
  • Crystallization to obtain polymorphs or hydrates.

Bases used in salt formation include inorganic bases like sodium hydroxide or potassium carbonate to neutralize excess acid and facilitate isolation.

Summary Table of Preparation Steps

Step Description Key Reagents/Conditions Outcome
1. Piperidine derivative synthesis Catalytic hydrogenation of 2-pyridineethanol to 2-piperidineethanol RuO2 catalyst, H2 pressure ≥500 psig, 90–120 °C, piperidine solvent High yield 2-piperidineethanol
2. Side chain attachment Alkylation of piperidine ethanol with 3-phenylpropyl activated intermediate Base (K2CO3, triethylamine), solvent (DMF, DMSO), 0 °C to reflux Formation of 2-[2-(3-Phenylpropoxy)ethyl]piperidine free base
3. Salt formation Conversion of free base to hydrochloride salt HCl acid treatment, solvent removal by evaporation or spray drying Stable hydrochloride salt form

Research Findings and Process Optimization

  • The use of a co-solvent amine during hydrogenation significantly reduces N-methylated byproducts, enhancing purity and yield.
  • Avoiding hazardous bases like sodium hydride in alkylation steps improves safety and process scalability.
  • Choice of solvent and temperature in alkylation influences reaction rate and selectivity; polar aprotic solvents at moderate temperatures are preferred.
  • Solid-state characterization of the hydrochloride salt reveals polymorphs and hydrates that can impact dissolution and bioavailability, guiding formulation strategies.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylpropoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₂₆ClNO
  • CAS Number : 1185123-67-4
  • MDL Number : MFCD10687226

This compound is characterized by its piperidine structure, which is often associated with a variety of biological activities, including modulation of neurotransmitter systems.

Histamine H3 Receptor Antagonism

Recent studies have highlighted the role of histamine H3 receptor antagonists in modulating alcohol consumption behaviors. The compound has been investigated for its potential as a therapeutic target in alcohol dependence:

  • Mechanism of Action : Histamine H3 receptors are known to regulate neurotransmitter release in the brain. Antagonists can decrease alcohol consumption in animal models.
  • Case Studies :
    • In a two-bottle choice test using alcohol-preferring rats, administration of histamine H3 receptor antagonists resulted in a significant decrease in alcohol intake (Galici et al., 2011).
    • Knockout mice lacking H3 receptors exhibited lower alcohol consumption compared to wild-type counterparts (Nuutinen et al., 2011a).

Neuropharmacological Research

The compound's structure suggests it may influence various neuropharmacological pathways. Its application in studies investigating neurotransmitter systems could lead to insights into treating conditions like addiction and mood disorders.

  • Research Findings :
    • Studies indicate that H3 receptor antagonists can modify reward pathways associated with drug use, suggesting potential for addiction treatment (Nuutinen et al., 2010).

Data Table: Summary of Research Findings

Study TypeModelTreatmentResultReference
Two-bottle choiceAlcohol-preferring ratsJNJ-39220675Decrease in alcohol drinkingGalici et al. (2011)
Drinking in the darkC57BL/6J miceCiproxifanLower alcohol consumptionNuutinen et al. (2011a)
Self-administrationAlcohol-preferring AA ratsThioperamideReduced lever presses for alcoholLintunen et al. (2001)
Conditioned place preferenceH3R KO mice-Inhibition of alcohol-induced preferenceNuutinen et al. (2011a)

Potential Therapeutic Uses

The implications of using 2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride extend beyond addiction treatment:

  • Sleep Disorders : Given its interaction with histaminergic systems, it may be explored for managing conditions like narcolepsy.
  • Cognitive Disorders : Its influence on neurotransmission could have applications in cognitive enhancement or treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Name (CAS/Identifier) Substituent/Modification Molecular Formula Molecular Weight Key Structural Differences
Target Compound 3-Phenylpropoxyethyl C₁₈H₂₅NO·HCl (est.) ~307.8 Base structure for comparison.
Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]- HCl (1219982-32-7) 2,5-Dimethylphenoxyethyl C₁₅H₂₃NO·HCl 269.81 Methyl groups on phenyl ring; shorter chain.
4-(Diphenylmethoxy)piperidine HCl (65214-86-0) Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 Bulkier diphenylmethoxy group.
GZ-253B () 4-Methylphenethyl Not specified Not specified Phenethyl substituent; no ether linkage.
2-[2-(4-Chlorophenyl)ethyl]piperidine HCl (Cloperastine HCl) 4-Chlorophenethyl C₁₄H₁₈ClN·HCl 280.22 Chlorine substituent; antitussive activity.
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl () 2,4-Dichloro-3,5-dimethylphenoxyethyl C₁₅H₂₀Cl₂NO·HCl 348.7 Halogenated and methylated phenyl ring.
4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine HCl () 3-Trifluoromethylphenoxyethyl C₁₄H₁₇F₃NO·HCl 311.75 Electron-withdrawing CF₃ group.

Pharmacological Activity

  • VMAT Inhibition: Compounds like GZ-253B and GZ-273B () are analogs of lobelane, a vesicular monoamine transporter (VMAT) inhibitor. Structural variations (e.g., methoxy or halogen substituents) enhance binding affinity .
  • Acetylcholinesterase (AChE) Inhibition : Donepezil-like derivatives () feature benzyl or benzoyl groups, which are absent in the target compound, suggesting divergent therapeutic applications .
  • Antitussive Activity : Cloperastine HCl () demonstrates the impact of a 4-chlorophenyl group on respiratory applications .

Key Findings and Implications

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Enhance stability and target affinity but may increase toxicity .
  • Halogenation (e.g., Cl in or ): Improves binding to hydrophobic pockets in enzymes or receptors .

Therapeutic Potential: The target compound’s 3-phenylpropoxy group may balance lipophilicity and solubility, making it a candidate for CNS applications if aligned with VMAT inhibitors () .

Safety Considerations : Shared irritant properties across analogs (e.g., ) necessitate careful handling during synthesis .

Biological Activity

2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride is a compound of interest in pharmacological research due to its potential interactions with neurotransmitter systems and its applications in the development of therapeutic agents. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-phenylpropoxyethyl group, which contributes to its unique biological properties. The molecular formula is C16H26ClNC_{16}H_{26}ClN, and it is classified as a hydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that it may modulate receptor activity, particularly those related to serotonin and dopamine pathways, influencing various physiological effects such as mood regulation and cognitive function.

Biological Activity Overview

The compound has shown promise in several areas of biological activity:

  • Neurotransmitter Modulation : It interacts with serotonin and dopamine receptors, potentially affecting mood and behavior.
  • Receptor Binding Studies : Initial studies suggest significant receptor binding affinity, which may correlate with therapeutic effects in neurological disorders.
  • Cytotoxicity : Preliminary data indicate low cytotoxicity, making it an attractive candidate for further pharmacological development .

Case Studies and Experimental Data

  • Receptor Binding Affinity :
    • Studies have demonstrated that this compound exhibits binding to serotonin receptors, with varying affinities across different receptor subtypes.
    • A comparative analysis showed that the compound's binding affinity is higher than that of several known antagonists, suggesting potential therapeutic applications in mood disorders.
  • In Vivo Studies :
    • In animal models, the administration of this compound resulted in observable changes in behavior consistent with altered neurotransmitter activity. For example, rodents treated with the compound displayed reduced anxiety-like behaviors in elevated plus-maze tests .
  • Pharmacokinetics :
    • The pharmacokinetic profile indicates rapid absorption and distribution within the central nervous system (CNS), which is crucial for targeting neurological conditions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Receptor BindingHigh affinity for serotonin receptors
Behavioral EffectsReduced anxiety-like behavior in rodents
CytotoxicityLow cytotoxicity in vitro

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique attributes of this compound:

Compound NameKey ActivityReference
3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochlorideNeurotransmitter interaction
3-PhenylpropylpiperidineAnalgesic properties

Q & A

Q. How to design dose-response studies for receptor selectivity profiling?

  • Experimental Design :
  • Concentration Range : Test 0.1 nM–100 µM in 3-fold dilutions to capture full sigmoidal curves .
  • Control Groups : Include vehicle (DMSO ≤0.1%) and reference ligands (e.g., atropine for muscarinic receptors) .
  • Data Analysis : Fit curves using GraphPad Prism (four-parameter logistic model) to calculate EC50_{50}, Hill slope, and maximal efficacy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride
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